molecular formula C22H16N2O3 B2607283 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate CAS No. 478261-11-9

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate

Cat. No.: B2607283
CAS No.: 478261-11-9
M. Wt: 356.381
InChI Key: MTHGOVWESKRBIB-ATJXCDBQSA-N
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Description

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes an indole core, a phenyl group, and a 4-methylbenzoate moiety

Scientific Research Applications

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate typically involves the condensation of 2-oxo-1-phenylindole-3-carbaldehyde with 4-methylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and reduced production costs. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents such as methyl iodide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate can be compared with other similar compounds, such as:

    [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group, which can lead to different chemical and biological properties.

    [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-15-11-13-16(14-12-15)22(26)27-23-20-18-9-5-6-10-19(18)24(21(20)25)17-7-3-2-4-8-17/h2-14H,1H3/b23-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHGOVWESKRBIB-ATJXCDBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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